Product packaging for Ravoxertinib besylate(Cat. No.:CAS No. 1817728-45-2)

Ravoxertinib besylate

Cat. No.: B12276182
CAS No.: 1817728-45-2
M. Wt: 599.0 g/mol
InChI Key: TWSFAQBOAWKKIH-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ravoxertinib besylate is the besylate salt form of Ravoxertinib (also known as GDC-0994), a novel, potent, and orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) . This compound exhibits high biochemical potency, with reported IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2, demonstrating its high selectivity . Its primary mechanism of action involves targeting and inhibiting both ERK1 and ERK2 kinases, which are key downstream nodes in the mitogen-activated protein kinase (MAPK) signaling pathway . Upon administration, Ravoxertinib blocks ERK phosphorylation and subsequent activation of ERK-mediated signal transduction cascades. This inhibition prevents ERK-dependent tumor cell proliferation and survival, conferring potential antineoplastic activity . The MAPK/ERK pathway is frequently upregulated in various cancers due to mutations in genes like BRAF and RAS, making Ravoxertinib a compelling candidate for investigating targeted cancer therapies . Preclinical studies show that Ravoxertinib has significant anti-tumor effects, selectively inhibiting cell proliferation and inducing G1 phase cell-cycle arrest in BRAF mutant cancer cells . In vivo, oral dosing of Ravoxertinib results in significant single-agent activity in multiple cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice . Beyond oncology research, emerging evidence suggests potential applications in neurological disease models. A recent 2023 study indicated that Ravoxertinib could improve long-term neurologic deficits in a rat model of subarachnoid hemorrhage by attenuating neuronal apoptosis and blood-brain barrier damage through early inhibition of ERK1/2 . The product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only. Not For Human Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24ClFN6O5S B12276182 Ravoxertinib besylate CAS No. 1817728-45-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1817728-45-2

Molecular Formula

C27H24ClFN6O5S

Molecular Weight

599.0 g/mol

IUPAC Name

benzenesulfonic acid;1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one

InChI

InChI=1S/C21H18ClFN6O2.C6H6O3S/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;7-10(8,9)6-4-2-1-3-5-6/h2-11,18,30H,12H2,1H3,(H,24,26,27);1-5H,(H,7,8,9)/t18-;/m1./s1

InChI Key

TWSFAQBOAWKKIH-GMUIIQOCSA-N

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

The Mitogen Activated Protein Kinase Mapk /erk Signaling Cascade: a Fundamental Regulatory Pathway

Constituent Components and Hierarchical Activation of the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is characterized by a tiered cascade of protein kinases, where each enzyme phosphorylates and activates the next one in the sequence. wikipedia.orgnih.gov This hierarchical arrangement allows for signal amplification and integration from various extracellular stimuli. nih.gov

The activation sequence typically begins with the stimulation of receptor tyrosine kinases (RTKs) on the cell surface by growth factors or mitogens. wikipedia.orgdovepress.com This leads to the activation of a small G-protein called Ras, which cycles from an inactive GDP-bound state to an active GTP-bound state. frontiersin.org Activated Ras then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF). spandidos-publications.comnih.gov RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (MAPK/ERK Kinase 1/2). wikipedia.orgnih.gov MEK1/2 are highly specific and their primary known substrates are the ERK1 and ERK2 kinases. imrpress.comnih.gov Finally, activated MEK1/2 phosphorylate ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on specific threonine and tyrosine residues, leading to their full activation. tandfonline.com

Core Components of the RAS/RAF/MEK/ERK Pathway
ComponentPrimary FunctionDescription
RASG-protein molecular switchA family of small GTPases (e.g., KRAS, NRAS, HRAS) that, when activated by GTP-binding, initiate the downstream kinase cascade. frontiersin.org
RAFMAPK Kinase Kinase (MAP3K)A family of serine/threonine kinases (e.g., A-RAF, B-RAF, C-RAF) that are direct effectors of RAS and activate MEK. spandidos-publications.com
MEK (MAP2K)MAPK Kinase (MAP2K)Dual-specificity kinases (MEK1, MEK2) that phosphorylate and activate ERK1 and ERK2. wikipedia.org They are the only known substrates for RAF kinases. imrpress.com
ERK (MAPK)MAP KinaseSerine/threonine kinases (ERK1, ERK2) that, once activated, translocate to the nucleus to phosphorylate a wide array of substrates, including transcription factors. wikipedia.orgimrpress.com

Critical Roles of ERK1/2 in Cellular Proliferation, Differentiation, and Survival

Once activated, ERK1 and ERK2 become the final effectors of the cascade, regulating a vast network of cellular processes essential for normal physiological function. spandidos-publications.comontosight.ai They are considered a convergence point for numerous mitogenic signaling pathways. tandfonline.com ERK1/2 can phosphorylate hundreds of substrates located in the cytoplasm and nucleus, thereby modulating their activity and influencing a broad spectrum of cellular outcomes. imrpress.commdpi.com

Key functions regulated by ERK1/2 signaling include:

Cellular Proliferation: ERK signaling is a major driver of cell cycle progression, particularly the transition from the G1 to the S phase. mdpi.comnih.gov It promotes the expression of cyclins and inhibits anti-proliferative proteins, thereby facilitating cell division. nih.gov

Cellular Differentiation: The pathway plays a context-dependent role in cell differentiation, guiding the development of various cell types. ontosight.ai For instance, it is involved in human Th2-cell differentiation. mdpi.com

Cellular Survival and Apoptosis: ERK1/2 signaling generally promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins (like Bax and Bak) and upregulating anti-apoptotic proteins (like Bcl-2 and Bcl-xL). imrpress.com However, under certain conditions of sustained activation, it can also have pro-apoptotic functions. nih.gov

Cell Migration and Invasion: By regulating proteins involved in cell adhesion and the breakdown of the extracellular matrix, such as matrix metalloproteinases (MMPs), ERK1/2 influences cell motility. spandidos-publications.comontosight.ai

Aberrant MAPK/ERK Pathway Activation in Malignant Transformation and Tumor Progression

While tightly regulated in normal cells, the MAPK/ERK pathway is one of the most frequently dysregulated signaling cascades in human cancers. tandfonline.comnih.gov Aberrant, constitutive activation of this pathway is a hallmark of many malignancies, including melanoma, colorectal, pancreatic, and non-small cell lung cancers. nih.govaacrjournals.org Hyperactivation of the RAS/RAF/MEK/ERK signaling pathway is implicated in a significant percentage of all tumors, with some estimates as high as 30% to 96%. imrpress.com

This oncogenic activation is most commonly caused by somatic, gain-of-function mutations in the genes encoding the pathway's components. nih.gov

Common Activating Mutations in the MAPK/ERK Pathway
GenePrevalence in CancerCommonly Associated Cancers
RAS (KRAS, NRAS)Activating mutations found in ~30% of all human cancers. aacrjournals.orgPancreatic, Colorectal, Lung, Melanoma. dovepress.comaacrjournals.org
BRAFConstitutively activating V600 mutations are common. aacrjournals.orgMelanoma (~48%), Papillary Thyroid Carcinoma (~44%), Colorectal Cancer (~15%). aacrjournals.org
MEK (MAP2K1, MAP2K2)Mutations are relatively rare compared to RAS and RAF. aacrjournals.orgReported in some cancers, often associated with resistance to other therapies. aacrjournals.org

This sustained, ligand-independent signaling drives malignant transformation and progression by promoting uncontrolled cell growth, conferring resistance to apoptosis, fostering angiogenesis (the formation of new blood vessels), and enhancing tumor cell invasion and metastasis. spandidos-publications.comaacrjournals.org For example, activated ERK can upregulate the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. spandidos-publications.com

ERK1/2 as a Strategic Therapeutic Node in Oncogenic Signaling

The critical role of the MAPK/ERK pathway in driving cancer has made it a prime target for therapeutic intervention. tandfonline.comnih.gov While inhibitors targeting the upstream kinases BRAF and MEK have been clinically successful, their efficacy can be limited by the development of drug resistance. acs.orgcancer-research-network.com Resistance often arises through reactivation of the pathway downstream of the inhibited kinase. aacrjournals.orgcancer-research-network.com

This has positioned ERK1/2 as a highly strategic therapeutic target. aacrjournals.orgacs.org As the final and most downstream kinase in the cascade, inhibiting ERK offers a potential strategy to overcome resistance mechanisms that occur at the level of RAS, RAF, or MEK. aacrjournals.orgacs.org By blocking the pathway at this terminal node, it may be possible to shut down the oncogenic signaling output regardless of the specific upstream mutation or resistance mechanism. aacrjournals.org

Ravoxertinib (B612210) (also known as GDC-0994) is a potent and highly selective, orally available small-molecule inhibitor of ERK1 and ERK2. cancer.govmedkoo.comnih.gov It functions by inhibiting ERK phosphorylation and the activation of its downstream substrates. cancer.govmedkoo.com Preclinical studies have demonstrated its activity in various cancer models.

Research Findings on Ravoxertinib (GDC-0994)
ParameterFindingReference
Mechanism of ActionSelective inhibitor of ERK1/2, preventing phosphorylation and activation of downstream signaling pathways. cancer.govmedkoo.com
Biochemical Potency (IC₅₀)ERK1: 1.1 nM to 6.1 nM ERK2: 0.3 nM to 3.1 nM medkoo.comcancer-research-network.com
In Vitro ActivitySharply inhibits cell proliferation and induces G1 phase cell-cycle arrest in cancer cells with BRAF mutations. nih.gov
In Vivo ActivityDemonstrates significant single-agent activity, inhibiting tumor growth in mouse xenograft models of human KRAS-mutant and BRAF-mutant cancers. ncats.iomedchemexpress.com

By targeting the convergent endpoint of the cascade, ERK1/2 inhibitors like ravoxertinib besylate represent a rational therapeutic strategy for tumors harboring known drivers of the MAPK pathway, including those that have developed resistance to upstream inhibitors. aacrjournals.orgcancer-research-network.com

Molecular Mechanism of Action of Ravoxertinib Besylate: a Selective Erk1/2 Inhibitor

Direct Inhibition of ERK1 and ERK2 Kinase Activity

Ravoxertinib (B612210) functions as a highly selective and potent inhibitor of the kinase activity of both ERK1 (MAPK3) and ERK2 (MAPK1). springer.comcancer-research-network.com It exerts its effect by competing with ATP at the kinase domain. The compound demonstrates significant biochemical potency against these two isoforms. axonmedchem.com Research has quantified its inhibitory concentration (IC50) in the low nanomolar range, highlighting its strong affinity for its targets. cancer-research-network.comnih.gov

Table 1: Biochemical Potency of Ravoxertinib Against ERK1 and ERK2
TargetIC50 (nM)Reference
ERK11.1 cancer-research-network.comaxonmedchem.com
ERK16.1 medkoo.comncats.io
ERK20.3 cancer-research-network.comaxonmedchem.com
ERK23.1 medkoo.comncats.io

Attenuation of ERK Phosphorylation and Downstream Signal Transduction

Upon administration, ravoxertinib inhibits the activation of ERK-mediated signal transduction pathways. nih.govmedkoo.comcancer.gov By blocking the kinase function of ERK1/2, ravoxertinib prevents the phosphorylation of numerous downstream substrates that are essential for cellular function. cancer-research-network.com This blockade of the signaling cascade effectively halts the transmission of oncogenic signals. ontosight.ai

Interestingly, some studies report that, unlike certain other ERK inhibitors, ravoxertinib does not lead to a significant change in the levels of phosphorylated ERK (p-ERK). axonmedchem.comncats.io This suggests a mechanism that primarily involves the inhibition of the kinase's catalytic function rather than preventing the upstream phosphorylation of ERK by MEK. This characteristic distinguishes its mode of action from that of "dual-mechanism" inhibitors which block both catalytic activity and MEK-dependent phosphorylation. aacrjournals.orgnih.gov The inhibition of the ERK pathway by ravoxertinib has been demonstrated to be effective in cancer models with BRAF and KRAS mutations. cancer-research-network.comaxonmedchem.com

Modulation of Key ERK Substrates, including p90 Ribosomal S6 Kinase (RSK)

One of the critical downstream effectors of ERK1/2 signaling is the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. nih.govfrontiersin.org RSK is directly activated by ERK and plays a vital role in regulating cell growth, proliferation, and survival. nih.govfrontiersin.org Ravoxertinib effectively inhibits the phosphorylation of RSK, serving as a key pharmacodynamic biomarker of its activity. axonmedchem.com In PMA-stimulated HepG2 cells, ravoxertinib was shown to inhibit the ERK-dependent phosphorylation of p90RSK at serine 380 with an IC50 value of 12 nM. cancer-research-network.comncats.io By disrupting RSK activation, ravoxertinib further contributes to the shutdown of the MAPK pathway's pro-growth and pro-survival signals, which has been shown to impair the growth of melanoma cells. nih.gov

Disruption of ERK-Dependent Cellular Proliferation and Survival Pathways

The primary therapeutic goal of ravoxertinib is to prevent ERK-dependent tumor cell proliferation and survival. nih.govnewdrugapprovals.orgcancer.gov The MAPK/ERK pathway is a central regulator of the cell cycle and apoptosis, and its aberrant activation provides cancer cells with a distinct survival advantage. ontosight.ainewdrugapprovals.org By inhibiting ERK1/2, ravoxertinib effectively blocks these signals, leading to reduced cell growth, proliferation, and survival in cancer cells where this pathway is hyperactive. cancer-research-network.comwiley.com Oral administration of ravoxertinib has demonstrated significant single-agent anti-tumor activity in multiple in vivo cancer models, including those with KRAS and BRAF mutations. cancer-research-network.comaxonmedchem.com

Comparative Mechanistic Insights with Other MAPK Pathway Inhibitors

The mechanism of ravoxertinib can be better understood when compared with other inhibitors targeting the MAPK pathway.

Preclinical Pharmacological Activity and Efficacy Studies of Ravoxertinib Besylate

In Vitro Cellular Investigations

Assessment of Antiproliferative and Cytostatic Effects in Cancer Cell Lines

In laboratory studies, ravoxertinib (B612210) has demonstrated significant antiproliferative and cytostatic effects across a range of cancer cell lines. medchemexpress.comnih.gov The compound has been shown to decrease the viability of lung adenocarcinoma cell lines, including A549, HCC827, and HCC4006, at various concentrations. medchemexpress.com Research indicates that ravoxertinib sharply inhibits cell proliferation and the formation of colonies in cancer cells that harbor a BRAF mutation. nih.govnih.gov

Table 1: Antiproliferative Activity of Ravoxertinib in Lung Adenocarcinoma Cell Lines

Cell Line Treatment Concentrations Observed Effect Reference
A549 50 nM, 0.5 µM, 5 µM Decreased viability medchemexpress.com
HCC827 50 nM, 0.5 µM, 5 µM Decreased viability medchemexpress.com
HCC4006 50 nM, 0.5 µM, 5 µM Decreased viability medchemexpress.com

Induction of Cell Cycle Arrest and Apoptosis in Sensitive Models

Studies have shown that ravoxertinib can induce a significant G1 phase cell-cycle arrest in cancer cells with BRAF mutations. nih.govnih.gov This arrest in the cell cycle is a key mechanism by which the compound exerts its antitumor effects. nih.gov The expression of numerous genes, particularly those involved in the cell cycle pathway, was significantly altered following treatment with ravoxertinib in BRAF-mutant cells. nih.govnih.gov While the primary mechanism appears to be cell cycle arrest, the induction of apoptosis, or programmed cell death, also contributes to its anticancer activity. cancer.gov

Correlation of Efficacy with Specific Genetic Alterations in the MAPK Pathway (e.g., BRAF, RAS Mutations)

The effectiveness of ravoxertinib is closely linked to the genetic makeup of the cancer cells, specifically mutations within the MAPK pathway. nih.gov Research has consistently shown that cancer cells with BRAF mutations are particularly sensitive to ravoxertinib. nih.govnih.gov In contrast, the compound has demonstrated limited effects on the behavior of most cell lines with RAS mutations or those with a wild-type (non-mutated) MAPK pathway. nih.govnih.gov This suggests a BRAF mutation-dependent antitumor effect of ravoxertinib and provides a clear rationale for patient selection in clinical settings. nih.gov The activated BRAF kinase phosphorylates and activates MEK, which in turn phosphorylates and activates ERK1/2. nih.gov By inhibiting ERK1/2, ravoxertinib effectively blocks this signaling cascade in cells where it is constitutively activated by a BRAF mutation. nih.gov

Modulation of Phosphorylation States of ERK and Downstream Effectors in Cultured Cells

Ravoxertinib functions as an ATP-competitive inhibitor of ERK1/2. nih.gov Interestingly, it has been observed that ravoxertinib does not directly increase or decrease the phosphorylation of ERK itself. ncats.io Instead, it effectively inhibits the phosphorylation of downstream targets of ERK. nih.gov A key substrate of ERK is the p90 ribosomal S6 kinase (RSK), which is involved in controlling cell growth. nih.gov Ravoxertinib has been shown to potently inhibit the phosphorylation of RSK. selleckchem.comnih.gov For instance, in PMA-stimulated HepG2 cells, ravoxertinib inhibited the ERK-dependent phosphorylation of p90RSK at Serine 380 with an IC50 value of 12 nM. medkoo.comncats.io This inhibition of RSK phosphorylation occurs irrespective of the BRAF mutation status, but the selective growth inhibitory effect on BRAF mutant cells highlights their dependency on RSK for growth. nih.gov

Analysis of Ravoxertinib Besylate's Selectivity Profile against Other Kinases

Ravoxertinib is characterized as a highly selective inhibitor of ERK1 and ERK2. medchemexpress.comnih.govcancer-research-network.com Biochemical assays have determined its potency, with IC50 values of 1.1 nM and 0.3 nM for ERK1 and ERK2, respectively. medchemexpress.comselleckchem.com In another measurement, the IC50 values were reported as 6.1 nM for ERK1 and 3.1 nM for ERK2. medchemexpress.commedkoo.com This high degree of selectivity is a crucial attribute for a targeted therapy, as it minimizes off-target effects and potential toxicity. mdpi.comresearchgate.netdrugtargetreview.com The compound's selectivity for ERK over other kinases contributes to its favorable safety profile observed in early clinical trials. nih.govnih.gov

Table 2: Biochemical Potency of Ravoxertinib against ERK1 and ERK2

Target Kinase IC50 (nM) - Source 1 IC50 (nM) - Source 2 Reference
ERK1 1.1 6.1 medchemexpress.commedkoo.comselleckchem.com
ERK2 0.3 3.1 medchemexpress.commedkoo.comselleckchem.com

In Vivo Efficacy in Animal Models

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating the significant single-agent activity of ravoxertinib. ncats.io Oral administration of ravoxertinib has shown notable efficacy in various in vivo cancer models, including human xenograft tumors in mice with both KRAS and BRAF mutations. medchemexpress.comncats.io Specifically, in a BRAF mutant xenograft mouse model, ravoxertinib selectively inhibited tumor growth. nih.govnih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) data from a mouse xenograft model using HCT116 cells (a human colorectal cancer cell line) provided further insights. medchemexpress.com In these models, tumor levels of phosphorylated p90RSK (pRSK) were assessed as a biomarker of ERK pathway inhibition. medchemexpress.com In CD-1 mice, a 10 mg/kg oral dose of ravoxertinib was sufficient to achieve the desired target coverage for at least 8 hours. medchemexpress.comcancer-research-network.com These in vivo studies have been instrumental in establishing the therapeutic potential of ravoxertinib and guiding its clinical development. atalantatx.comnuvisan.com

Antitumor Activity in Murine Xenograft Models Harboring Oncogenic MAPK Mutations (e.g., KRAS-mutant, BRAF-mutant)

Preclinical studies have demonstrated the single-agent antitumor activity of ravoxertinib in multiple human xenograft tumor models in mice, particularly those with KRAS and BRAF mutations. cancer-research-network.comaxonmedchem.comselleckchem.comncats.io Daily oral administration of ravoxertinib has been shown to result in significant tumor growth inhibition in these models. axonmedchem.comncats.io

Research indicates a BRAF mutation-dependent antitumor effect of ravoxertinib. nih.gov In a BRAF-mutant xenograft mouse model, ravoxertinib selectively inhibited tumor growth. nih.gov This was consistent with in vitro findings where the compound markedly inhibited cell proliferation and induced G1 phase cell-cycle arrest in cancer cells with BRAF mutations, while having minimal effect on most RAS-mutant or wild-type cell lines. nih.gov In contrast, other studies report significant activity in KRAS-mutant models as well. cancer-research-network.comselleckchem.commedchemexpress.com For instance, pharmacokinetic and pharmacodynamic data have been established in the HCT116 (a KRAS-mutant colorectal cancer cell line) mouse xenograft model. medchemexpress.com

The table below summarizes the in vivo activity of ravoxertinib in various xenograft models.

Xenograft ModelMutation StatusCompound TestedOutcomeReference(s)
BRAF-mutant cancer cellsBRAF mutationGDC-0994 (ravoxertinib)Selectively inhibited tumor growth nih.gov
Human xenograft tumorsKRAS-mutantRavoxertinib (GDC-0994)Significant single-agent activity cancer-research-network.com, selleckchem.com
Human xenograft tumorsBRAF-mutantRavoxertinib (GDC-0994)Significant single-agent activity cancer-research-network.com, selleckchem.com
HCT116 mouse xenograftKRAS-mutantRavoxertinib (GDC-0994)Established PK/PD data for tumor growth inhibition medchemexpress.com

Evaluation of Pathway Inhibition and Tumor Growth Suppression in Preclinical Cancer Models

Ravoxertinib functions by directly inhibiting the kinase activity of ERK1 and ERK2. medkoo.comcancer.gov It is highly selective, with biochemical potencies (IC50 values) of 1.1 nM for ERK1 and 0.3 nM for ERK2. cancer-research-network.comselleckchem.com Upon administration, ravoxertinib inhibits both the phosphorylation of ERK and the subsequent activation of ERK-mediated signaling pathways. medkoo.comcancer.gov

A key downstream substrate of ERK is p90 ribosomal S6 kinase (p90RSK). The inhibition of p90RSK phosphorylation serves as a critical pharmacodynamic biomarker for ravoxertinib's activity. axonmedchem.com In tumor cells, ravoxertinib potently inhibits the phosphorylation of p90RSK, and the degree of this inhibition in tumors has been shown to correlate with the inhibitor's potency both in vitro and in vivo. axonmedchem.comselleckchem.com In PMA-stimulated HepG2 cells, ravoxertinib inhibited ERK-dependent p90RSK phosphorylation with an IC50 value of 12 nM. medkoo.comncats.io Studies in BRAF-mutant cells revealed that treatment with ravoxertinib led to significant changes in the expression of numerous genes, particularly those involved in the cell cycle pathway, which was not observed in wild-type cells. nih.gov

The table below details the in vitro inhibitory concentrations of ravoxertinib.

TargetAssay TypeIC50Reference(s)
ERK1Cell-free assay1.1 nM selleckchem.com, selleckchem.com
ERK2Cell-free assay0.3 nM selleckchem.com, selleckchem.com
p90RSKPMA-stimulated HepG2 cells12 nM medkoo.com, cancer-research-network.com, ncats.io
ERK2Human A375 cells (BRAF V600E)86 nM selleckchem.com

Therapeutic Potential in Non-Oncological Disease Models Involving MAPK Dysregulation

The therapeutic application of ravoxertinib has been explored beyond oncology in conditions where the MAPK pathway is pathologically activated.

Lymphangiectasia : Research has identified a causal link between MAPK activation and defective lymphatic basement membrane development, which drives lymphangiectasia, an anomalous dilation of lymphatic vessels. jci.orgnih.gov In human tissue samples from patients with lymphangiectasia, sustained MAPK activation was observed in lymphatic endothelial cells. jci.orgnih.gov Preclinical studies using neonatal mice with an endothelial-specific KRAS mutation (KrasG12D) demonstrated that pathological MAPK activation disrupts the formation of the lymphatic basement membrane. jci.orgresearchgate.net Treatment with ravoxertinib was shown to reverse these defects, including the mislocalization of the transcription factor Nfatc1, thereby restoring basement membrane development, resolving the lymphangiectasia and chyle accumulation, and ultimately improving the survival of these mice. jci.org

Subarachnoid Hemorrhage (SAH) : Studies have investigated the role of ERK1/2 signaling in brain injury following SAH. nih.govnih.gov It was reported that ERK1/2 phosphorylation was significantly increased in the cerebrospinal fluid of SAH patients with poor outcomes and in a rat SAH model. nih.govnih.gov A study published in 2023 suggested that ravoxertinib treatment in a rat SAH model could attenuate neurobehavioral deficits, blood-brain barrier damage, cerebral edema, and neuronal apoptosis. nih.govacs.org However, this article was subsequently retracted in June 2024 due to image duplication, which raised significant doubts about the main findings of the work. acs.org Therefore, the therapeutic potential of ravoxertinib in SAH remains unconfirmed.

Methodological Considerations for Efficacy Assessment in Animal Xenograft Studies

The assessment of an anti-cancer agent's efficacy in animal xenograft studies requires rigorous methodological considerations to ensure the reliability and reproducibility of the findings.

Model Selection : The choice of the cancer cell line is critical. For MAPK inhibitors like ravoxertinib, cell lines with known oncogenic mutations in the MAPK pathway (e.g., BRAF V600E, KRAS G12D) are typically selected to test the hypothesis of pathway-dependent antitumor activity. nih.govmedchemexpress.com Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used as they may better represent the heterogeneity of human tumors. nih.gov

Tumor Establishment and Randomization : Tumors are typically established by subcutaneously injecting a suspension of cancer cells into immunodeficient mice. pnas.orgiiarjournals.org Once tumors reach a predetermined volume (e.g., 150-200 mm³), the animals are randomized into control (vehicle) and treatment groups to minimize bias. nih.govpnas.org

Treatment and Monitoring : The route of administration should be relevant to the intended clinical use; for ravoxertinib, this is oral gavage. iiarjournals.org Key parameters monitored throughout the study include tumor volume, which is measured regularly, and the general health of the animal, including body weight. nih.govaacrjournals.org

Endpoints and Analysis : The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and control groups (T/C%). aacrjournals.org At the end of the study, tumors are excised and weighed. iiarjournals.org Further analyses often include histological examination and biomarker assessment (e.g., measuring levels of phosphorylated ERK or p90RSK via western blot or immunohistochemistry) to confirm target engagement and the mechanism of action within the tumor tissue. medchemexpress.comnih.gov

Modeling and Optimization : Advanced in vitro models, such as three-dimensional tumor spheroids, can be used to screen for effective drug combinations and concentrations before moving into more complex and resource-intensive animal studies. acs.org This approach can help prioritize compounds and reduce the number of animals required for preclinical testing. acs.org

Molecular and Structural Determinants of Ravoxertinib Besylate Activity

Structure-Activity Relationship (SAR) Studies

The development of Ravoxertinib (B612210) involved systematic modifications of a chemical scaffold to optimize its interaction with the ERK1/2 kinases. These studies were crucial in identifying the key structural features that govern its inhibitory activity and selectivity.

The molecular architecture of Ravoxertinib is composed of several key moieties that are essential for its high-affinity binding to the ATP-binding site of ERK1/2. The core of the molecule consists of a central pyridinone scaffold. Structure-activity relationship studies revealed that the aminopyrazole group attached to the pyrimidine (B1678525) ring plays a critical role in the compound's potency.

During the optimization process, various substituents on the pyrazole (B372694) ring were explored to understand their impact on inhibitory potency. The substitution of a methyl group on the pyrazole nitrogen (N-methylpyrazole) was identified as a key modification that led to a standout compound in the series in terms of cellular potency. acs.org Ravoxertinib (compound 22 ) was approximately 10-fold more potent in cellular assays than the next most potent compound in its series and 5-fold more potent than a comparator compound from a related chemical series. acs.org This demonstrates a clear substituent effect where the N-methyl group significantly improves the desired inhibitory activity. The compound's design provides high selectivity for ERK1 and ERK2 kinases. cancer-research-network.commedchemexpress.com

Ligand-Protein Interaction Analysis

The precise mechanism of Ravoxertinib's inhibitory action has been elucidated through X-ray crystallography, revealing its binding mode within the active site of the ERK2 protein.

X-ray crystal structure analysis of Ravoxertinib bound to ERK2 (PDB ID: 5K4I) shows that the inhibitor occupies the ATP-binding pocket of the kinase. rcsb.org The molecule orients itself in a manner that allows for a multitude of favorable interactions with key residues. The aminopyrazole-pyrimidine core acts as a hinge-binding motif, a common feature for many kinase inhibitors, which anchors the molecule to the hinge region of the kinase that connects the N- and C-lobes.

The binding affinity of Ravoxertinib is a result of a network of specific non-covalent interactions with the ERK2 active site.

Hydrogen Bonding: The aminopyrazole moiety forms a pair of crucial hydrogen bonds with the backbone of the hinge region, specifically with the amide nitrogen and carbonyl oxygen of Met108. researchgate.netnih.gov Additionally, a key water molecule often mediates a hydrogen bond network involving the pyridone carbonyl group and the side chain of Lys54. nih.gov

Hydrophobic Interactions: The 4-chloro-3-fluorophenyl group of Ravoxertinib is situated in a hydrophobic region of the active site, where it makes favorable van der Waals contacts. The hydrophobic interactions in this region are important for the compound's activity. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Ravoxertinib Besylate Activity

The development and optimization of this compound (formerly GDC-0994) as a potent and selective inhibitor of ERK1/2 have been significantly guided by computational modeling and molecular dynamics simulations. These in silico techniques have provided critical insights into the molecular interactions governing the drug's activity, facilitating a structure-based drug design approach.

Application of Molecular Docking for Predicting Binding Conformations

Molecular docking has been instrumental in elucidating the binding mode of ravoxertinib within the ATP-binding pocket of ERK2. X-ray crystallography studies have revealed the precise binding conformation of ravoxertinib to active ERK2, with the coordinates deposited in the Protein Data Bank under the accession code 4NIF. aacrjournals.org

Docking studies, informed by this structural data, illustrate that ravoxertinib acts as a typical ATP-competitive inhibitor. aacrjournals.org Its 2-amino-pyrimidine scaffold is a key structural feature that effectively occupies the ATP-binding site. aacrjournals.org Computational models predict specific interactions with key residues within this pocket, which are crucial for its inhibitory activity. The binding orientation predicted by molecular docking aligns with the crystallographic data, confirming the accuracy of these computational predictions.

Evaluation of Binding Affinity and Stability through Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology is a cornerstone in evaluating the stability of inhibitor-protein complexes for this class of drugs. MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights beyond the static picture provided by molecular docking.

For ERK inhibitors, MD simulations are employed to assess the stability of the predicted binding poses and to calculate binding free energies. These simulations can confirm that the key interactions observed in docking and crystallography, such as hydrogen bonds and hydrophobic contacts, are maintained over a simulated time course, indicating a stable complex. The insights from such simulations are critical for understanding the durability of the inhibitory effect at a molecular level. General studies on ERK inhibitors have utilized MD simulations to confirm the stability of phytochemicals and other compounds within the ERK2 active site, demonstrating the utility of this approach in validating potential inhibitors. researchgate.netplos.org

In Silico Approaches for Rational Drug Design and Optimization of ERK Inhibitors

The discovery of ravoxertinib is a prime example of a successful structure-based drug design campaign. researchgate.net The development process involved iterative cycles of computational modeling, chemical synthesis, and biological testing to optimize the lead compounds.

Initial high-throughput screening hits were likely followed by computational analysis to understand their structure-activity relationships (SAR). This in silico approach allows for the prioritization of analogs with improved potency and selectivity. The design of ravoxertinib would have involved optimizing its interactions with the ERK active site to maximize binding affinity while minimizing off-target effects. This is a common strategy in the development of kinase inhibitors, where selectivity is a significant challenge.

The broader field of ERK inhibitor development heavily relies on in silico methods. Pharmacophore modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies are used to identify novel scaffolds and predict the activity of new compounds. While the specific computational details for ravoxertinib's optimization are proprietary, its development is situated within this established framework of computer-aided drug design. The successful progression of ravoxertinib to clinical trials underscores the power of integrating these computational strategies in modern drug discovery. aacrjournals.orgresearcher.life

Mechanisms of Resistance to Erk Inhibition and Ravoxertinib Besylate

Intrinsic and Acquired Resistance Pathways

Resistance to ERK inhibition is a multifaceted problem arising from the remarkable adaptability of cancer cells. The most prevalent escape routes involve adaptive responses that either restore ERK activation or recruit alternative pathways that can substitute for ERK's function. mdpi.com These resistance mechanisms can include genetic alterations within the target pathway, the activation of parallel signaling cascades, or the survival of a subpopulation of cells that tolerate the drug. nih.govmdpi.com

A direct mechanism of acquired resistance to ERK inhibitors involves the emergence of secondary mutations within the ERK1 and ERK2 genes (MAPK3 and MAPK1, respectively). nih.govnih.gov These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the ERK protein, thereby rendering the drug ineffective while potentially preserving the kinase's activity. nih.govnih.gov

Studies have identified a range of mutations in both ERK1 and ERK2 that confer resistance to various MAP kinase pathway inhibitors. nih.gov For instance, mutations clustering near the ATP/drug binding pocket, such as Y34H in ERK2 (corresponding to Y53H in ERK1), have been shown to cause drug resistance. nih.gov Structural analysis has confirmed that certain on-target ERK mutations impair the ability of specific inhibitor compounds to bind to the mutant ERK protein. nih.gov In addition to point mutations, focal amplification and subsequent overexpression of ERK2 (MAPK1) has also been identified as a mechanism of acquired resistance, which maintains downstream signaling even in the presence of an ERK inhibitor. researchgate.netscispace.com

GeneMutation ExampleLocation/Significance
ERK2 (MAPK1)Y34HLocated near the ATP/drug binding pocket, interferes with inhibitor binding. nih.gov
ERK1 (MAPK3)Y53HCorresponds to Y34H in ERK2, affecting the inhibitor binding site. nih.gov
ERK1 (MAPK3)I48N, G54A, S74G, P75LMutations identified in screens for resistance to ERK inhibitors, located in or near the drug binding pocket. nih.gov
ERK2 (MAPK1)Gene AmplificationLeads to overexpression of the ERK2 protein, conferring resistance. researchgate.netscispace.com

A predominant mechanism of resistance to inhibitors targeting the MAPK pathway is the reactivation of signaling upstream of the inhibited node. mdpi.comnih.gov While ravoxertinib (B612210) directly targets the final kinase in the cascade, ERK, cancer cells can develop mechanisms that hyperactivate upstream components like RAS or RAF, leading to a resurgent wave of signaling that can overcome the inhibitory block. nih.gov

Mechanisms that lead to the reactivation of the MAPK pathway are diverse and include:

Acquisition of NRAS or KRAS mutations : These mutations can maintain the MAPK pathway in an active state, independent of upstream signals, thereby bypassing the need for BRAF signaling in BRAF-mutant tumors. nih.gov

Alternative splicing of BRAF : This can generate BRAF isoforms that form drug-resistant dimers. mdpi.com

Upregulation of Receptor Tyrosine Kinases (RTKs) : Increased signaling from RTKs like EGFR or FGFR3 can trigger Ras activation and subsequently reactivate the entire MAPK cascade. nih.govnih.gov

Amplification of oncogenes : In preclinical models, amplification of mutant K-ras has been observed in conjunction with MEK mutations, contributing to enhanced resistance. aacrjournals.org

This reactivation of upstream signaling underscores the pathway's critical role in cell survival and the pressure to maintain its output. nih.gov

When the primary MAPK/ERK pathway is effectively blocked, cancer cells can survive and proliferate by activating alternative, parallel signaling pathways. mdpi.com This bypass mechanism allows the cell to maintain critical functions like growth and survival that were previously driven by ERK.

Key parallel pathways implicated in resistance to MAPK pathway inhibition include:

The PI3K/AKT/mTOR Pathway : This is a crucial survival pathway that can be activated concurrently with the MAPK pathway. nih.gov Its activation, often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT, can limit the effectiveness of ERK inhibitors. nih.govnih.gov Preclinical evidence suggests that in some contexts, inhibition of the PI3K pathway can upregulate estrogen receptor (ER) transcriptional activity, indicating complex cross-talk between signaling networks. nih.gov

The ERK5 Pathway : Recent studies have identified the activation of the parallel ERK5 signaling cascade as a driver of resistance to both BRAF/MEK inhibitors and direct ERK1/2 inhibitors. nih.govfrontiersin.org Unlike ERK1/2, ERK5 possesses a unique C-terminal domain that allows it to function as a transcriptional transactivator, providing a distinct mechanism for promoting cell survival and proliferation. nih.govfrontiersin.org

Other Kinase Pathways : Upregulation of signaling through other kinases, such as Protein Kinase A (PAK), has been shown to reactivate the ERK pathway by phosphorylating CRAF in cells resistant to RAF inhibitors. mdpi.com

The activation of these bypass tracks highlights the networked nature of cellular signaling and the ability of cancer cells to rewire their circuitry to overcome targeted therapeutic attacks. embopress.org

The development of acquired resistance is often preceded by a state of drug tolerance, where a small subpopulation of cancer cells, known as drug-tolerant persisters (DTPs), survive initial exposure to high-dose therapy. mdpi.comrepec.org These cells are not genetically resistant but enter a quiescent or slow-cycling state, allowing them to evade the effects of drugs that target rapidly proliferating cells. mdpi.comnih.gov

This persister state is thought to be a temporary haven that allows cancer cells to survive the initial therapeutic onslaught. repec.orgelsevierpure.com Over time, these DTPs can acquire genetic or epigenetic alterations that confer stable, heritable resistance, leading to tumor relapse. mdpi.comnih.gov The drug-tolerant state may serve as a reservoir for the emergence of diverse resistance mechanisms, including the on-target mutations and pathway alterations described previously. repec.orgresearchgate.net Thus, targeting these DTPs before they can evolve into fully resistant clones is an area of intense research interest. mdpi.comnih.gov

Preclinical Strategies to Circumvent Resistance

Given the diverse mechanisms of resistance to ERK inhibition, preclinical research has heavily focused on developing rational combination therapies to achieve more durable responses. The goal is to simultaneously block the primary pathway and potential escape routes, thereby preventing or overcoming the emergence of resistance. aacrjournals.orgbroadinstitute.org

Combining ravoxertinib or other ERK inhibitors with agents that target different nodes within the MAPK pathway or in parallel pathways has shown significant promise in preclinical models.

Combination with MEK Inhibitors : Targeting two nodes in the same pathway, such as MEK and ERK, is a strategy to achieve a more profound and sustained inhibition of MAPK signaling. aacrjournals.orgcancer-research-network.com This dual blockade can be synergistic, effectively inhibiting the outgrowth of resistant cells and overcoming acquired resistance to MEK inhibitors alone. aacrjournals.org A phase 1 clinical trial (NCT02457793) was initiated to assess the combination of ravoxertinib (GDC-0994) with the MEK inhibitor cobimetinib in patients with solid tumors. guidetopharmacology.orglarvol.com

Combination with PI3K Inhibitors : Given the frequent activation of the PI3K/AKT pathway as a bypass mechanism, combining ERK and PI3K inhibitors is a logical approach. nih.govnih.gov Preclinical studies have shown that such combinations can be synergistic in various cancer models, including those with KRAS mutations. nih.gov Specifically, combining ravoxertinib with PI3Kα-selective inhibitors like alpelisib and inavolisib, or the pan-PI3K inhibitor copanlisib, has demonstrated additive and/or synergistic effects in tumor spheroid models. researchgate.net

Combination with EGFR-TKIs : In cancers driven by EGFR mutations, resistance to EGFR tyrosine kinase inhibitors (TKIs) often involves the reactivation of MAPK signaling. bohrium.comberkeley.edu Consequently, combining an EGFR-TKI with an ERK inhibitor can restore sensitivity. bohrium.com Preclinical studies have shown that combining the third-generation EGFR-TKI osimertinib with ravoxertinib (GDC-0994) can synergistically decrease the survival of osimertinib-resistant cells and suppress tumor growth in vivo. nih.gov This strategy aims to overcome EGFR-TKI resistance mediated by EGFR-independent activation of the ERK pathway. plos.org

Combination Agent ClassSpecific Agent(s)RationalePreclinical Finding with Ravoxertinib
MEK InhibitorsCobimetinibVertical inhibition of the same pathway for more profound blockade. aacrjournals.orgcancer-research-network.comAssessed in a Phase 1 clinical trial (NCT02457793) in combination with ravoxertinib. guidetopharmacology.org
PI3K InhibitorsAlpelisib, Inavolisib, CopanlisibBlockade of a key parallel survival and resistance pathway. nih.govresearchgate.netShowed additive and synergistic effects with ravoxertinib in multi-cell type tumor spheroids. researchgate.net
EGFR-TKIsOsimertinibOvercoming resistance to EGFR inhibitors driven by downstream ERK activation. bohrium.complos.orgCombination synergistically decreased survival and enhanced apoptosis of osimertinib-resistant cell lines. nih.gov

Sequential Treatment Strategies to Overcome Adaptive Responses

Adaptive resistance is a significant challenge in therapies targeting the mitogen-activated protein kinase (MAPK) pathway. Tumor cells can rapidly adapt to the presence of an inhibitor, often through feedback mechanisms that reactivate the same pathway or engage parallel survival signals. Sequential treatment strategies, which involve the timed administration of different targeted agents, are being explored to counteract these adaptive responses and prevent the development of durable resistance.

The rationale behind sequential strategies is to exploit the vulnerabilities created by the initial therapy. For example, treatment with MAPK pathway inhibitors can lead to adaptive responses such as the feedback-induced activation of receptor tyrosine kinases (RTKs). aacrjournals.orgnih.gov A subsequent or intermittent treatment with an inhibitor targeting these reactivated RTKs could then eliminate the adapting cell population. Similarly, combining ERK inhibitors like ravoxertinib with MEK inhibitors is a vertical targeting strategy aimed at producing a more profound and durable suppression of the MAPK pathway to prevent adaptive reactivation. aacrjournals.orgguidetopharmacology.org Dual inhibition of MEK and ERK has been shown to be synergistic, preventing the emergence of resistance and overcoming acquired resistance to MEK inhibitors alone. aacrjournals.org

Clinical Trial Treatment Arms (Sequential Approach) Key Finding
DREAMseq Arm 1: Nivolumab + Ipilimumab followed by Dabrafenib + Trametinib. Arm 2: Dabrafenib + Trametinib followed by Nivolumab + Ipilimumab.Starting with immunotherapy (Arm 1) resulted in a 20% higher two-year overall survival rate compared to starting with targeted therapy. cancerworld.net
SECOMBIT Arm A: Encorafenib + Binimetinib followed by Nivolumab + Ipilimumab. Arm B: Nivolumab + Ipilimumab followed by Encorafenib + Binimetinib.Favored the strategy of starting with immunotherapy (Arm B) over targeted therapy (Arm A). nih.gov

These studies underscore the importance of rationally designed treatment sequences to overcome the adaptive mechanisms that limit the efficacy of single-agent or continuous combination therapies.

Identification of Novel Targets for Overcoming Acquired Resistance to ERK Inhibition

When tumors develop acquired resistance to ERK inhibitors like ravoxertinib, they often do so through genetic or non-genetic alterations that bypass the drug's mechanism of action. Identifying these new vulnerabilities is crucial for developing effective subsequent-line therapies. Research has focused on several key areas to uncover novel targets.

On-target and Bypass Mechanisms: Acquired resistance to ERK inhibitors can occur through several mechanisms. "On-target" resistance often involves the acquisition of secondary mutations in the ERK1 or ERK2 genes themselves, which prevent the inhibitor from binding effectively. aacrjournals.orgnih.gov "Off-target" or "bypass" mechanisms involve the activation of parallel signaling pathways that can sustain cell proliferation and survival despite continued ERK inhibition. miami.edu

Common bypass tracks include:

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR, ERBB2, or MET can drive signaling through alternative pathways, such as the PI3K/AKT/mTOR pathway, conferring resistance. aacrjournals.orgnih.govnih.gov

PI3K/AKT/mTOR Pathway Activation: This is a critical parallel survival pathway. Its activation, often through loss of negative regulators or activation of upstream RTKs, is a frequent mechanism of resistance to MAPK pathway inhibitors. nih.govaacrjournals.org

SHP2 Phosphatase: The SHP2 phosphatase is a key signaling node that mediates signals from multiple RTKs to activate the RAS-MAPK pathway. aacrjournals.orgnih.gov Targeting SHP2 can prevent the feedback-induced RAS activation that causes adaptive resistance to MAPK inhibitors. aacrjournals.org

Synthetic Lethality Approaches: A promising strategy for identifying novel targets is through "synthetic lethality." This occurs when the inactivation of two genes separately has no effect on cell viability, but their combined inactivation is lethal. nih.gov This approach can identify new targets that are only essential in the context of ERK inhibition. For example, RNAi screens have identified that combining mTOR inhibitors with ERK pathway inhibition can be synthetically lethal in certain cancers, like head and neck squamous cell carcinoma (HNSCC). nih.gov This suggests that in tumors resistant to ravoxertinib, co-targeting mTOR could be an effective strategy to re-induce cell death. nih.govnih.gov

Table of Novel Targets and Combination Strategies: Below is a table summarizing potential targets and combination strategies to overcome acquired resistance to ERK inhibition.

Resistance Mechanism Novel Target Therapeutic Strategy Rationale
On-target ERK1/2 mutationsNext-generation ERK inhibitorsDevelop compounds that can bind to the mutated ERK protein.Overcomes direct drug-binding interference caused by mutations. nih.gov
RTK upregulation (e.g., EGFR, ERBB2)EGFR/ERBB family inhibitorsCombination therapy with ravoxertinib and an ERBB inhibitor.Blocks the bypass signaling driven by the overexpressed receptor. aacrjournals.org
PI3K/AKT pathway activationPI3K/mTOR inhibitorsCombination therapy with ravoxertinib and a PI3K or mTOR inhibitor.Co-targeting both the MAPK and PI3K pathways can prevent escape and induce apoptosis. nih.govaacrjournals.org
Feedback reactivation via SHP2SHP2 inhibitorsCombination therapy with ravoxertinib and a SHP2 inhibitor.Prevents adaptive resistance by blocking RTK-mediated RAS reactivation. aacrjournals.orgnih.gov
Upregulation of anti-apoptotic proteins (e.g., Mcl-1)Mcl-1 inhibitorsCombination therapy with ravoxertinib and an Mcl-1 inhibitor.Restores the apoptotic potential that is often suppressed in resistant cells. nih.gov

By understanding these diverse mechanisms of acquired resistance, researchers can identify novel therapeutic targets and develop rational combination or sequential therapies to improve outcomes for patients who progress on ERK inhibitors like ravoxertinib besylate. aacrjournals.orgnih.govaacrjournals.org

Preclinical Pharmacodynamics and Translational Research Concepts for Ravoxertinib Besylate

Preclinical Pharmacodynamic Endpoints

Pharmacodynamic studies are essential to confirm that a drug is interacting with its intended target and modulating downstream pathways as hypothesized. For ravoxertinib (B612210), these endpoints are focused on demonstrating the inhibition of the ERK signaling cascade within tumor tissues in preclinical models.

The primary mechanism of action for ravoxertinib is the inhibition of ERK1/2 kinase activity. cancer.gov Therefore, a key pharmacodynamic endpoint is the direct measurement of the phosphorylation status of ERK in tumor tissues from treated animal models. Upon oral administration in preclinical cancer models, ravoxertinib has been shown to inhibit ERK phosphorylation. selleckchem.comselleckchem.com This demonstrates that the compound reaches the tumor tissue at sufficient concentrations to engage its molecular target. Studies in CD-1 mice indicated that a 10 mg/kg oral dose was sufficient to achieve the desired target coverage for at least eight hours. cancer-research-network.com While direct quantification of phospho-ERK (pERK) levels is a primary readout, one study noted that, unlike some other ERK inhibitors, ravoxertinib does not cause a feedback-induced increase in pERK levels, suggesting a distinct mechanism of action regarding pathway feedback signaling. axonmedchem.com

Inhibition of ERK1/2 is expected to block the phosphorylation and activation of its numerous downstream substrates. A crucial component of the preclinical pharmacodynamic assessment for ravoxertinib involves measuring the modulation of these downstream effectors. One of the most well-characterized direct substrates of ERK is the p90 ribosomal S6 kinase (p90RSK). Multiple preclinical studies have demonstrated that ravoxertinib potently inhibits the phosphorylation of p90RSK in tumor cells and in vivo models. axonmedchem.comselleckchem.comselleckchem.comnih.gov This serves as a robust biomarker indicating the successful inhibition of the ERK pathway downstream of the primary target. For instance, in BRAF mutant cell lines, ravoxertinib treatment led to a rapid, dose-dependent, and sustained inhibition of RSK phosphorylation. nih.gov Further downstream, the inhibition of the ERK pathway by ravoxertinib has been shown to affect genes involved in the cell cycle, leading to G1 phase cell-cycle arrest in cancer cells harboring a BRAF mutation. nih.govnih.gov

Preclinical Pharmacodynamic Effects of Ravoxertinib
BiomarkerEffectSignificance
Phospho-ERK (pERK)Inhibition in vivoConfirms direct target engagement in tumor tissue. selleckchem.comselleckchem.com
Phospho-p90RSK (pRSK)Potent inhibition in vitro and in vivoServes as a key downstream biomarker of ERK pathway inhibition. axonmedchem.comnih.gov
Cell Cycle RegulatorsInduction of G1 phase arrestDemonstrates functional consequence of pathway inhibition, leading to reduced proliferation. nih.gov

A critical step in preclinical development is to establish a quantitative relationship between the observed pharmacodynamic effects and anti-tumor efficacy. For ravoxertinib, daily oral administration results in significant single-agent anti-tumor activity in various in vivo cancer models, including xenografts with KRAS and BRAF mutations. cancer-research-network.comaxonmedchem.comselleckchem.com Research has demonstrated that the inhibition of the pharmacodynamic biomarker, phospho-p90RSK, in these tumors correlates with the drug's potency both in vitro and in vivo. axonmedchem.com This correlation is fundamental, as it suggests that achieving a certain threshold of downstream pathway inhibition is necessary for significant tumor growth inhibition. Studies have shown that ravoxertinib's anti-tumor effect is particularly pronounced in BRAF-mutant xenograft mouse models, linking a specific genetic context to the drug's efficacy and its underlying pharmacodynamic effects. nih.gov

Translational Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

Translational PK/PD modeling integrates data on drug concentration (pharmacokinetics) with its biological effects (pharmacodynamics) to build a quantitative framework. This approach is vital for predicting clinical outcomes from preclinical data and for optimizing drug development strategies.

For targeted agents like ravoxertinib, computational models are developed to mathematically describe the relationship between drug concentration in plasma and tumor, the degree of target (ERK) inhibition, the modulation of downstream biomarkers (pRSK), and the ultimate effect on tumor growth. plos.org These models often start by characterizing the drug's absorption, distribution, metabolism, and excretion (PK). This PK data is then linked to PD measurements from preclinical studies. The goal is to create a model that can simulate how different levels of drug exposure lead to varying degrees of target inhibition and, consequently, different levels of tumor growth inhibition. plos.org For example, a model might aim to determine the specific plasma concentration of ravoxertinib required to achieve and sustain a level of pRSK inhibition that is known to correlate with tumor stasis or regression in xenograft models. axonmedchem.complos.org

The ultimate goal of preclinical PK/PD modeling is to inform the design of clinical trials. researchgate.net By establishing a robust preclinical relationship between exposure, pharmacodynamics, and efficacy, researchers can project the therapeutic window for humans. Methodologies for this projection include:

Importance of Preclinical PK/PD in Guiding Early Drug Development Decisions

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical component in the early development of oncology drugs like ravoxertinib. This approach establishes a quantitative relationship between the drug's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). By integrating data from in vitro and in vivo preclinical studies, PK/PD models serve to inform crucial decisions in the drug development process.

The insights gained from preclinical PK/PD studies are instrumental in selecting the most promising drug candidates for further development. These models help in understanding the mechanism of action and in predicting the therapeutic dose and schedule for first-in-human clinical trials. Furthermore, preclinical PK/PD analysis can aid in the identification of biomarkers that can be used to monitor the drug's effect in patients. A well-characterized PK/PD relationship is essential for optimizing the design of early clinical trials and increasing the probability of success in later stages of development. For ravoxertinib, PK/PD modeling of mouse xenograft data was utilized to project the human dose. acs.org

Preclinical Pharmacodynamic Findings for Ravoxertinib

Ravoxertinib has demonstrated significant preclinical activity in various cancer models, particularly those with mutations in the BRAF gene. In preclinical studies, ravoxertinib has shown potent inhibition of the MAPK pathway, leading to reduced tumor growth.

In a proof-of-concept tumor growth inhibition study using a HCT116 human colorectal cancer xenograft model in nude mice, orally administered ravoxertinib resulted in significant, dose-dependent tumor growth inhibition. acs.org

Tumor Growth Inhibition in HCT116 Xenograft Model
Dose (mg/kg, once daily)Tumor Growth Inhibition (%)
3049
6057
10080

The pharmacodynamic effects of ravoxertinib were also assessed in this xenograft model by measuring the inhibition of phosphorylated p90 ribosomal S6 kinase (pRSK), a downstream substrate of ERK. Significant, dose-dependent inhibition of pRSK was observed at the 2-hour time point post-administration. acs.org

Inhibition of pRSK in HCT116 Xenograft Model (2 hours post-dose)
Dose (mg/kg)pRSK Knockdown (%)
3065
10087

These preclinical findings, which establish a clear link between the dose of ravoxertinib, the modulation of its target pathway, and the resulting anti-tumor efficacy, were foundational in guiding the early clinical development of this compound.

Drug Discovery and Preclinical Development Landscape of Ravoxertinib Besylate

Discovery and Characterization of Ravoxertinib (B612210) Besylate as a Lead Compound

Ravoxertinib, also known as GDC-0994, was identified as a potent and selective inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2. guidetopharmacology.orgselleckchem.com The discovery of Ravoxertinib stemmed from the need to target the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers due to mutations in genes like BRAF and RAS. researchgate.netnih.gov The MAPK/ERK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and its overactivation is a key driver of tumor growth. cancer.gov

The chemical structure of Ravoxertinib is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one. medchemexpress.com Through extensive preclinical studies, Ravoxertinib demonstrated high selectivity and potency against ERK1 and ERK2. selleckchem.com Biochemical assays revealed its inhibitory concentrations (IC50) to be 1.1 nM for ERK1 and 0.3 nM for ERK2. selleckchem.com Further characterization in cellular assays showed that Ravoxertinib effectively inhibits the phosphorylation of p90RSK, a downstream substrate of ERK, demonstrating its on-target activity within the cell. selleckchem.comncats.io

Preclinical data indicated that Ravoxertinib has significant single-agent activity in various cancer models, particularly in those with BRAF and KRAS mutations. ncats.iomedchemexpress.com Studies in xenograft models using human tumor cell lines showed that oral administration of Ravoxertinib led to significant tumor growth inhibition. nih.govmedchemexpress.com These findings established Ravoxertinib as a promising lead compound for clinical development as an ERK inhibitor.

PropertyDescription
Synonyms GDC-0994, RG7842 guidetopharmacology.orgncats.io
Chemical Formula C21H18ClFN6O2 medchemexpress.com
Mechanism of Action Inhibitor of ERK1 and ERK2 cancer.gov
IC50 for ERK1 1.1 nM selleckchem.com
IC50 for ERK2 0.3 nM selleckchem.com

Preclinical Development History and Research Collaborations

Ravoxertinib was originally developed by Array BioPharma. springer.com Subsequently, Genentech, a member of the Roche Group, advanced its preclinical and clinical development. springer.com The development of Ravoxertinib has been part of a broader effort in the pharmaceutical industry to target the MAPK pathway, with several companies developing inhibitors for various kinases in this cascade, including RAF and MEK. researchgate.netgoogle.com

Preclinical development focused on evaluating the efficacy of Ravoxertinib as a single agent and in combination with other targeted therapies. allenpress.com Combination studies were driven by the understanding that tumors can develop resistance to single-agent therapies through the reactivation of signaling pathways. allenpress.com Preclinical models showed that combining ERK inhibitors like Ravoxertinib with inhibitors of other pathway components, such as MEK or BRAF inhibitors, could overcome or delay the onset of resistance. allenpress.com

Research collaborations between academic institutions and pharmaceutical companies have been instrumental in elucidating the mechanism of action and potential applications of ERK inhibitors. For instance, studies conducted at institutions like the Dana-Farber Cancer Institute have contributed to understanding the genetic context in which ERK inhibitors are most effective. nih.gov

Patent Landscape and Intellectual Property Surrounding Ravoxertinib Besylate and ERK Inhibitors

The intellectual property surrounding this compound is covered by patents filed by its originator, Array BioPharma, and subsequent developer, Genentech. For example, patent WO2013130976 claims Ravoxertinib (GDC-0994) as "example 39". guidetopharmacology.org The patent landscape for ERK inhibitors is competitive, with numerous pharmaceutical companies holding patents on distinct chemical entities that target ERK1 and ERK2. patsnap.com

These patents typically cover the chemical structure of the compounds, their synthesis, pharmaceutical compositions containing them, and their use in treating diseases, particularly cancer. google.com The broader patent landscape for MAPK pathway inhibitors is extensive, reflecting the pathway's importance as a therapeutic target. google.com

The development of new generations of kinase inhibitors and strategies to overcome drug resistance, such as combination therapies and novel drug delivery systems, are also areas of active patenting. nih.gov

Emerging Research Avenues and Potential for Expanding Therapeutic Applications Beyond Oncology

While the primary focus of Ravoxertinib's development has been in oncology, the central role of the ERK pathway in various cellular processes suggests potential applications in other diseases. patsnap.commdpi.com Dysregulation of the MAPK/ERK pathway has been implicated in inflammatory and autoimmune disorders, as well as some neurodegenerative conditions. patsnap.compatsnap.com

Emerging preclinical research is exploring the potential of ERK inhibitors in these non-oncology indications. For instance, studies are investigating the role of ERK signaling in immune responses and chronic inflammation, suggesting that ERK inhibitors could have therapeutic value in these contexts. patsnap.com However, research in these areas is still in the early stages.

Further research is also needed to fully understand the long-term effects of ERK inhibition and to identify patient populations outside of oncology who might benefit from this therapeutic approach. The expansion of Ravoxertinib's therapeutic applications will depend on the outcomes of ongoing and future preclinical and clinical investigations.

Q & A

Q. What validated analytical methods are recommended for quantifying Ravoxertinib besylate in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used, optimized with a mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile (30:70 v/v). This method achieves linearity (e.g., correlation coefficient ≥0.999) across a concentration range of 10–70 µg/ml, with intra-day and inter-day precision (% RSD <2). Validation should follow ICH guidelines, including forced degradation studies to assess stability under stress conditions (e.g., acidic, alkaline, oxidative) .

Q. How can researchers assess this compound’s solubility and stability in preclinical studies?

Use intrinsic dissolution rate (IDR) testing via the rotating disk method. A fractional factorial design (3³⁻¹) evaluates factors like dissolution medium (e.g., simulated gastric fluid), rotation speed (50–150 rpm), and compaction pressure (50–150 MPa). This design identifies critical parameters affecting solubility and ensures reproducibility under physiologically relevant conditions .

Q. What in vitro assays confirm Ravoxertinib’s selectivity for ERK1/2 over off-target kinases?

Perform kinase inhibition assays using purified enzymes (e.g., ERK1, ERK2, p90RSK) with Ravoxertinib at varying concentrations (IC₅₀ range: 0.3–12 nM). Use ATP-competitive binding assays and compare inhibition profiles against a panel of 300+ kinases to validate specificity. Include positive controls (e.g., SCH772984 for ERK) to benchmark potency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in Ravoxertinib’s efficacy data across KRAS-mutant vs. BRAF-mutant xenograft models?

Employ a stratified experimental design with tumor models grouped by genetic background (e.g., KRAS G12D, BRAF V600E). Use matched cell lines (e.g., HCT-116 for KRAS, A375 for BRAF) and standardize dosing (e.g., 10 mg/kg orally daily). Perform longitudinal pharmacodynamic (PD) assessments (e.g., p-RSK inhibition) to correlate target engagement with tumor regression. Meta-analyze data using mixed-effects models to account for inter-study variability .

Q. What methodological strategies optimize Ravoxertinib combination therapy studies with MEK inhibitors?

Use a synergistic dose-matrix approach (e.g., 3×3 grid) to test Ravoxertinib with MEK inhibitors (e.g., trametinib). Assess combination indices (CI) via the Chou-Talalay method, and validate synergy in 3D spheroid cultures. Include PD markers (e.g., p-ERK, p-MEK) to monitor pathway feedback. For in vivo studies, stagger dosing schedules to mitigate toxicity while maintaining efficacy .

Q. How can researchers address variability in Ravoxertinib’s pharmacokinetic (PK) profiles across preclinical species?

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Validate models using allometric scaling from mouse, rat, and dog data. Incorporate plasma protein binding (e.g., 85–90% in humans) and hepatic metabolism studies (CYP3A4/5 involvement) to refine predictions. Cross-validate with microdose clinical trials for translational accuracy .

Q. What statistical approaches are recommended for analyzing contradictory data on Ravoxertinib’s off-target effects?

Use Bayesian hierarchical modeling to integrate heterogeneous datasets (e.g., in vitro kinase screens, transcriptomics). Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Validate findings with orthogonal methods like thermal shift assays or CRISPR-Cas9 knockout models to confirm target relevance .

Methodological Guidelines

  • For HPLC Validation : Include system suitability tests (e.g., tailing factor <2, theoretical plates >2000) and robustness testing by varying column temperature (±2°C) and flow rate (±0.1 mL/min) .
  • For In Vivo Studies : Monitor plasma exposure (Cmax, AUC) and tumor PD effects at 2, 8, and 24 hours post-dose to establish exposure-response relationships .
  • For Data Reproducibility : Pre-register experimental protocols (e.g., on protocols.io ) and share raw data in public repositories (e.g., Zenodo) to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.